1-[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl]-N-[2-(1H-1,2,4-triazol-1-yl)ethyl]azetidine-3-carboxamide
Description
This compound features a pyrimidine core substituted at the 4-position with a 3,5-dimethylpyrazole moiety and at the 6-position with an azetidine ring bearing a carboxamide group. The carboxamide is further functionalized with a 2-(1H-1,2,4-triazol-1-yl)ethyl chain. The triazole group is notable for its hydrogen-bonding capacity, which could influence solubility or receptor interactions .
Properties
IUPAC Name |
1-[6-(3,5-dimethylpyrazol-1-yl)pyrimidin-4-yl]-N-[2-(1,2,4-triazol-1-yl)ethyl]azetidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N9O/c1-12-5-13(2)26(23-12)16-6-15(20-10-21-16)24-7-14(8-24)17(27)19-3-4-25-11-18-9-22-25/h5-6,9-11,14H,3-4,7-8H2,1-2H3,(H,19,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUVUKPMJKUOORD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=CC(=NC=N2)N3CC(C3)C(=O)NCCN4C=NC=N4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N9O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl]-N-[2-(1H-1,2,4-triazol-1-yl)ethyl]azetidine-3-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole and triazole intermediates, followed by their coupling with the pyrimidine ring. Common reagents used in these reactions include methylating agents like methyl iodide or methyl bromide, and coupling agents such as EDCI or DCC .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .
Chemical Reactions Analysis
Types of Reactions
1-[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl]-N-[2-(1H-1,2,4-triazol-1-yl)ethyl]azetidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield corresponding carboxylic acids, while reduction could produce alcohols or amines .
Scientific Research Applications
1-[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl]-N-[2-(1H-1,2,4-triazol-1-yl)ethyl]azetidine-3-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl]-N-[2-(1H-1,2,4-triazol-1-yl)ethyl]azetidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to the compound’s observed effects. For example, it may inhibit enzyme activity or block receptor binding, thereby altering cellular processes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural and functional attributes are compared below with analogous heterocyclic derivatives from recent literature. Key differences lie in core scaffolds, substituent groups, and pharmacological implications.
Table 1: Structural and Functional Comparison
*Calculated based on molecular formula (C₂₀H₂₃N₁₀O).
Key Observations:
Core Scaffolds: The target compound’s pyrimidine core is distinct from the pyrimidinone in 4i () and the pyrazolopyridine in ’s compound. Pyrimidinones (as in 4i) often exhibit enhanced hydrogen-bonding due to the carbonyl group, whereas pyrazolopyridines () offer planar rigidity for π-π stacking . The azetidine ring in the target compound introduces steric strain, which may improve binding kinetics compared to bulkier substituents in 4i (e.g., coumarin) .
Functional Groups: The triazole-ethyl chain in the target compound contrasts with 4i’s tetrazole and ’s ethyl-methylpyrazole. Triazoles are metabolically stable and serve as bioisosteres for carboxylic acids, whereas tetrazoles (as in 4i) are acidic and may enhance solubility .
’s compound lacks the azetidine and triazole groups, relying instead on pyrazolopyridine for planar interactions, which may limit its conformational adaptability compared to the target .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
